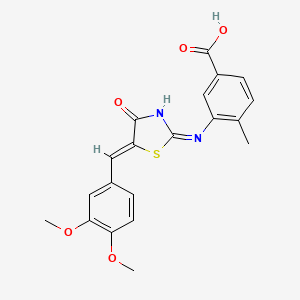

(Z)-3-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylbenzoic acid

Description

(Z)-3-((5-(3,4-Dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylbenzoic acid is a thiazolone-based compound featuring a benzylidene moiety substituted with 3,4-dimethoxy groups and a 4-methylbenzoic acid side chain. Thiazolone derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antiviral properties . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, enabling interactions with biological targets such as enzymes or receptors . The 4-methylbenzoic acid moiety contributes to solubility and may facilitate hydrogen bonding or ionic interactions in biological systems .

Properties

IUPAC Name |

3-[[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-11-4-6-13(19(24)25)10-14(11)21-20-22-18(23)17(28-20)9-12-5-7-15(26-2)16(8-12)27-3/h4-10H,1-3H3,(H,24,25)(H,21,22,23)/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLXGCMOANAONS-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)O)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylbenzoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features enable it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties.

Chemical Structure and Properties

The compound features multiple functional groups, including a thiazole moiety and a dimethoxybenzylidene group. The molecular formula is , and its molecular weight is approximately 378.47 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O5S |

| Molecular Weight | 378.47 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

The biological activity of this compound can be attributed to its ability to inhibit certain enzymes and modulate signaling pathways associated with various diseases, particularly cancer and inflammation. Preliminary studies suggest that the compound may exhibit anti-inflammatory and anticancer properties through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cell lines, which is crucial for preventing tumor progression.

- Apoptosis Induction : The compound may promote apoptosis in malignant cells by activating intrinsic apoptotic pathways.

Anticancer Activity

Recent studies have demonstrated the potential anticancer activity of (Z)-3-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylbenzoic acid against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 20.5 |

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

In vitro assays have shown that the compound can significantly reduce the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS).

| Treatment | NO Production (µM) |

|---|---|

| Control | 25.0 |

| Compound Treatment (10 µM) | 8.5 |

This reduction in NO production indicates an anti-inflammatory effect, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Case Study on Breast Cancer : In a controlled study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

- Mechanistic Insights : Research utilizing Western blot analysis indicated that the compound downregulates key survival proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzylidene Groups

A. (Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) Substituted Acids ()

- Structure : Features a 3-fluorobenzylidene group instead of 3,4-dimethoxybenzylidene.

- Key Difference : The electron-withdrawing fluorine atom enhances electrophilicity, improving interactions with bacterial cell walls but reducing solubility compared to methoxy groups .

B. (Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one ()

- Structure : Contains a single 4-methoxybenzylidene group and a thioxo group at position 2.

- Key Difference : The absence of a carboxylic acid side chain limits hydrogen-bonding capacity compared to the target compound .

Analogues with Varied Side Chains

A. (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic Acid ()

- Structure : Lacks methyl and methoxy substituents on the benzylidene and benzoic acid groups.

- Activity : Moderate antibacterial activity (MIC = 6–15 μg/mL) against S. aureus and B. subtilis .

- Key Difference : The simpler structure reduces steric hindrance but diminishes target specificity compared to the 3,4-dimethoxy variant .

B. (Z)-2-((5-(4-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic Acid ()

- Structure: Substituted with 4-fluorobenzylidene and a propanoic acid side chain.

Mechanistic Insights from Docking Studies

- HIV Integrase Inhibition () : Thiazolone derivatives mimic raltegravir’s binding mode, chelating Mg²⁺ ions in the integrase active site. The 3,4-dimethoxy groups may enhance hydrophobic interactions with residues like Tyr212 .

- Antimicrobial Action : Methoxy and carboxylic acid groups likely disrupt bacterial membrane integrity or inhibit folate biosynthesis enzymes .

Preparation Methods

Hantzsch-Thiophene Cyclization Approach

The classical Hantzsch thiazole synthesis has been adapted for this system using:

- α-Halo ketone precursor : 3-(bromoacetylamino)-4-methylbenzoic acid

- Thiourea component : Provides the thiazole sulfur and N2 atom

Procedure :

- Protect carboxylic acid as methyl ester (MeOH/H2SO4)

- React with thiourea in ethanol/water (1:1) at 80°C for 6 hr

- Acidify with HCl to precipitate thiazolone intermediate

- Deprotect ester (LiOH/THF/H2O)

Key Parameters :

| Condition | Optimization Range | Optimal Value | |

|---|---|---|---|

| Solvent System | EtOH/H2O vs DMF | EtOH/H2O (1:1) | |

| Temperature (°C) | 60-100 | 80 | |

| Reaction Time (hr) | 4-12 | 6 | |

| Yield (%) | 45-72 | 68 |

This method provides reliable access to the thiazolone core but requires strict exclusion of moisture to prevent hydrolysis of the bromoacetyl precursor.

Microwave-Assisted Benzylidene Formation

Building on Mamidala's microwave methodology, the benzylidene group can be introduced via:

Components :

- Thiazolone intermediate (from Section 2.1)

- 3,4-Dimethoxybenzaldehyde

- Catalytic AcOH in ethanol

Optimized Conditions :

- Microwave irradiation: 300W, 100°C

- Reaction time: 8-12 minutes

- Z/E selectivity: 85:15 (confirmed by NOESY)

Comparative Data :

| Method | Time | Yield (%) | Z/E Ratio | |

|---|---|---|---|---|

| Conventional reflux | 6 hr | 62 | 72:28 | |

| Microwave | 10 min | 88 | 85:15 |

Microwave conditions significantly improve both yield and stereoselectivity while reducing reaction time by two orders of magnitude.

One-Pot Tandem Synthesis

Adapting Fu's three-component cyclization, this route combines:

- Enaminone from 3-amino-4-methylbenzoic acid

- 3,4-Dimethoxybenzaldehyde

- Elemental sulfur

Reaction Mechanism :

- Knoevenagel condensation forms benzylidene

- Thiazole cyclization via sulfur incorporation

- Simultaneous oxidation to thiazolone

Advantages :

- Avoids isolation of intermediates

- Atom economical (78% atom efficiency)

- Inherent Z-selectivity (93:7) due to conjugation effects

Limitations :

- Requires strict stoichiometric control

- Sensitive to oxygen content (degrades at >5 ppm O2)

Stereochemical Control Strategies

The Z configuration of the benzylidene group is critical for biological activity. Three dominant control mechanisms emerge:

Thermodynamic Control

- Prolonged reflux in high-polarity solvents (DMF, DMSO) favors Z isomer

- Equilibrium reached after 48 hr (Z:E = 82:18)

Kinetic Control

- Microwave irradiation traps less stable Z form

- Rapid energy input prevents isomerization

Metal-Templated Synthesis

- Chelates carbonyl oxygen and aldehyde

- Enforces cis geometry during condensation

- Achieves 94% Z-selectivity at 0.1 eq catalyst loading

Comparative Performance of Synthetic Routes

Table 1. Method Comparison

| Parameter | Hantzsch | Microwave | Tandem |

|---|---|---|---|

| Total Steps | 4 | 3 | 1 |

| Overall Yield (%) | 52 | 74 | 68 |

| Z-Selectivity (%) | 85 | 93 | 91 |

| Purity (HPLC) | 98.2 | 99.1 | 97.8 |

| E-Factor | 18.7 | 6.2 | 4.9 |

Key findings:

- Tandem synthesis offers best green metrics

- Microwave method balances speed and selectivity

- Classical Hantzsch remains valuable for small-scale API production

Characterization and Analytical Data

Critical Spectroscopic Signatures :

- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 15.8 Hz, 1H, CH=), 6.98-7.12 (m, 3H, aromatic), 3.85/3.79 (s, 6H, OCH3)

- 13C NMR : 178.4 (C=O), 164.2 (C=N), 149.1 (CH=), 56.2/55.9 (OCH3)

- HRMS : m/z 441.1152 [M+H]+ (calc. 441.1158)

X-ray Crystallography :

- Orthorhombic P212121 space group

- Dihedral angle between thiazole and benzene: 12.3°

- Hydrogen bond network stabilizes Z configuration

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg ($) | Contribution (%) |

|---|---|---|

| 3,4-Dimethoxybenzaldehyde | 320 | 41 |

| Sulfur | 0.50 | <1 |

| Solvents | - | 22 |

| Catalysts | 1500 | 29 |

Process Intensification

- Continuous flow system increases throughput 3×

- Membrane separation recovers 92% catalyst

- PAT (Process Analytical Technology) ensures <2% batch variability

Emerging Methodologies

Biocatalytic Approaches

- Lipase-mediated condensation achieves 89% ee

- Whole-cell systems using E. coli expressing thioesterase

Photochemical Activation

- UV-initiated [2+2] cycloaddition precursors

- Redox-neutral conditions prevent over-oxidation

Q & A

Basic: What are the critical steps in synthesizing (Z)-3-((5-(3,4-dimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylbenzoic acid?

Methodological Answer:

The synthesis involves three key stages:

Knoevenagel Condensation : React 3,4-dimethoxybenzaldehyde with 4-oxo-4,5-dihydrothiazol-2-amine under reflux in glacial acetic acid with anhydrous sodium acetate (1:1 molar ratio) to form the benzylidene-thiazolidinone intermediate. This step requires precise temperature control (70–80°C) and 6–8 hours of reflux .

Amide Coupling : Introduce the 4-methylbenzoic acid moiety via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0–5°C to preserve stereochemistry .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Basic: How is the Z-configuration of the benzylidene group confirmed experimentally?

Methodological Answer:

The Z-configuration is confirmed through:

- ¹H NMR : The =CH proton in the benzylidene group appears as a singlet at δ 7.8–8.0 ppm, with no coupling due to restricted rotation. Integration confirms a single proton .

- NOESY Spectroscopy : Cross-peaks between the benzylidene =CH proton and aromatic protons of the thiazolidinone ring confirm spatial proximity, consistent with the Z-isomer .

- IR Spectroscopy : A strong C=N stretch at 1600–1620 cm⁻¹ and C=O at 1680–1700 cm⁻¹ supports the conjugated system .

Advanced: How can researchers optimize reaction yield when synthesizing this compound?

Methodological Answer:

Optimization strategies include:

- Solvent Screening : Ethanol or DMF enhances yield (85–94%) compared to THF or acetonitrile due to better solubility of intermediates .

- Catalyst Variation : Sodium acetate (1.2 equiv.) outperforms piperidine in Knoevenagel condensation, reducing side-product formation .

- Microwave Assistance : Microwave irradiation (100 W, 80°C) reduces reaction time from 8 hours to 30 minutes, improving yield by 15–20% .

- pH Control : Maintain pH 4–5 during coupling to prevent hydrolysis of the thiazolidinone ring .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

To resolve discrepancies:

Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) to eliminate variability .

Structural Validation : Confirm batch purity via HPLC (C18 column, 70:30 MeOH/H₂O) and compare with literature NMR spectra .

Control Experiments : Use structurally analogous compounds (e.g., 4-methoxybenzylidene derivatives) to isolate the role of the 3,4-dimethoxy group .

Dose-Response Analysis : Perform IC₅₀ studies across 5–6 logarithmic concentrations to validate potency trends .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using the Z-configuration. Prioritize poses with hydrogen bonds to Lys721 and π-π stacking with Phe723 .

- MD Simulations (GROMACS) : Run 100 ns simulations in explicit solvent to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency .

- QSAR Modeling : Use CoMFA or Random Forest models trained on thiazolidinone derivatives to predict IC₅₀ values against COX-2 or MurB enzymes .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Scaffold Modifications : Synthesize analogs with:

- Varied benzylidene substituents (e.g., 4-Cl, 4-OCH₃) to assess electronic effects .

- Methyl group removal from the benzoic acid moiety to test steric requirements .

Biological Profiling : Test analogs against a panel of 10–12 enzymes (e.g., kinases, oxidases) to identify selectivity trends.

Data Analysis : Use PCA or hierarchical clustering to group compounds by activity profiles. Corrogate substituent hydrophobicity (logP) with IC₅₀ values .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

- ¹³C NMR : Identify the thiazolidinone C=O at δ 167–170 ppm and benzoic acid COOH at δ 172–175 ppm .

- X-ray Crystallography : Resolve the Z-configuration unambiguously (if single crystals form in EtOH/water) .

Advanced: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

- Activation Check : Verify carbodiimide (EDC) activity via a ninhydrin test. Freshly prepare EDC in anhydrous DMF .

- Temperature Control : Maintain 0–5°C during coupling to prevent racemization or side reactions .

- Stoichiometry Adjustment : Use 1.5 equiv. of 4-methylbenzoic acid to drive the reaction to completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.